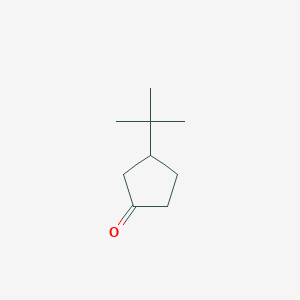

3-(Tert-butyl)cyclopentanone

Description

Significance of Cyclopentanone (B42830) Scaffolds in Synthetic Chemistry

Cyclopentanone and its derivatives are fundamental building blocks in organic chemistry. fiveable.me Their five-membered ring structure is a common motif found in a wide array of biologically active compounds and natural products, including certain prostaglandins (B1171923) and fragrances like jasmone. wikipedia.org The cyclopentanone framework is particularly prevalent in medicinal chemistry; for instance, cyclopenta[b]indoles, which contain this scaffold, exhibit significant biological activities. chim.itresearchgate.net

The utility of the cyclopentanone scaffold stems from the reactivity of its carbonyl group, which readily participates in nucleophilic addition and condensation reactions. fiveable.me This reactivity allows chemists to use cyclopentanones as starting materials for constructing more complex molecular architectures, such as bicyclic and polycyclic systems, through reactions like the Robinson annulation and Tomita zipper cyclization. fiveable.mersc.org Furthermore, cyclopentanone is a precursor in the synthesis of various commercial products, including the pesticide pencycuron (B1679227) and the pharmaceutical cyclopentobarbital. wikipedia.org Recent studies have also identified cyclopentanone derivatives as potential activators for enzymes like 15-lipoxygenase-1, highlighting their ongoing importance in the development of novel therapeutics. rsc.org

Unique Structural and Reactivity Characteristics Imparted by the 3-(Tert-butyl) Substituent

The defining feature of 3-(Tert-butyl)cyclopentanone is the presence of a tert-butyl group—a bulky alkyl substituent consisting of a central carbon bonded to three methyl groups. researchgate.net The placement of this group at the 3-position imparts several unique characteristics:

Steric Hindrance : The considerable size of the tert-butyl group creates significant steric bulk, which can obstruct or slow down reactions at nearby atomic sites. researchgate.net This steric shield influences the trajectory of approaching reagents, making it a valuable tool for controlling reaction pathways and enhancing selectivity.

Reactivity Modulation : The steric hindrance provided by the tert-butyl group affects the accessibility of the primary reactive center, the carbonyl group. This can differentiate the reactivity of the two α-carbons (the carbons adjacent to the carbonyl group), potentially allowing for selective reactions at the less hindered position. The compound can act as either a nucleophile or an electrophile depending on the specific reaction conditions.

Historical Context of Related Cyclopentanone Chemistry

The study of cyclopentanones is rooted in the broader history of cyclic ketone chemistry, which saw significant development throughout the 20th century. Early investigations focused on understanding the relationships between a compound's structure and its reactivity within cyclic systems.

A foundational method for producing the parent compound, cyclopentanone, involves the ketonic decarboxylation of adipic acid at high temperatures. wikipedia.org The advent of organometallic chemistry, particularly the development and application of Grignard reagents, greatly expanded the ability to synthesize substituted cyclopentanones. More recent advances in catalysis have further refined synthetic accessibility. For example, palladium-catalyzed α-arylation, pioneered by researchers like John Hartwig in the 1990s, provided a more direct method for introducing aryl groups next to a ketone's carbonyl center, improving yields and reducing the number of required synthetic steps. These historical developments have established a rich chemical foundation upon which the synthesis and application of complex derivatives like this compound are built.

Overview of Research Trajectories for Alkyl-Substituted Cyclic Ketones

Modern research on alkyl-substituted cyclic ketones is largely driven by the pursuit of new, efficient, and highly selective catalytic methods for their synthesis and modification. A significant focus is on controlling stereochemistry, particularly in enantioselective reactions that produce a specific chiral version of a molecule. acs.org

Current research trajectories include:

Asymmetric Catalysis : The development of methods for the asymmetric α-alkylation of cyclic ketones is a major area of interest. This involves using chiral catalysts, such as those based on cinchona alkaloids, in photo-organocatalytic processes to create all-carbon quaternary stereocenters with high enantioselectivity. acs.orgresearchgate.net

Regioselectivity Control : A longstanding challenge in organic chemistry is controlling which α-carbon of an unsymmetrical ketone reacts. researchgate.net Research is ongoing to develop protocols for direct and regioselective alkylation at the more sterically hindered α-position, a traditionally difficult transformation. researchgate.net

Novel Cycloadditions : Alkyl-substituted cyclic ketones are being employed in novel catalytic cycloaddition reactions. For instance, alkyl cyclopropyl (B3062369) ketones are used in formal [3+2] cycloadditions catalyzed by samarium(II) iodide (SmI₂) to rapidly generate complex cyclopentene (B43876) products. acs.orgnih.gov These methods are being refined to work even with challenging substrates by developing more robust catalytic systems. acs.orgnih.gov

These research efforts aim to expand the synthetic toolkit available to chemists, allowing for the construction of increasingly complex and densely functionalized molecules from relatively simple cyclic ketone starting materials. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZLLBXTQLRISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311755 | |

| Record name | 3-(TERT-BUTYL)CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-94-2 | |

| Record name | NSC245143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(TERT-BUTYL)CYCLOPENTANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tert Butyl Cyclopentanone

Direct Alkylation Approaches

Direct alkylation strategies are a primary method for synthesizing 3-(tert-butyl)cyclopentanone. These methods involve the introduction of a tert-butyl group onto a cyclopentanone (B42830) or cyclopentenone precursor.

Base-Mediated Alkylation of Cyclopentanone with tert-Butyl Halides

The direct alkylation of cyclopentanone with tert-butyl halides represents a classical approach to forming a carbon-carbon bond at the α-position to the carbonyl group. This reaction proceeds via the formation of a cyclopentanone enolate, which then acts as a nucleophile.

The process is initiated by treating cyclopentanone with a strong base, which abstracts an acidic α-proton to generate the corresponding enolate. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically employed for this purpose. The resulting enolate anion then undergoes a nucleophilic substitution (SN2) reaction with a tert-butyl halide, such as tert-butyl bromide.

| Starting Material | Alkylating Agent | Base | Potential Major Product | Potential Byproduct |

|---|---|---|---|---|

| Cyclopentanone | tert-Butyl bromide | Potassium tert-butoxide | 2-(Tert-butyl)cyclopentanone | Isobutylene |

| Cyclopentanone | tert-Butyl chloride | Sodium hydride | 2-(Tert-butyl)cyclopentanone | Isobutylene |

Organometallic Reagent Additions

Organometallic reagents provide powerful and often more selective methods for introducing the tert-butyl group, particularly through conjugate addition reactions to α,β-unsaturated ketones.

The reaction of 2-cyclopenten-1-one with tert-butyllithium is a classic example of a 1,4-conjugate addition. In this reaction, the highly nucleophilic tert-butyl group from the organolithium reagent preferentially attacks the β-carbon of the α,β-unsaturated ketone system. This addition results in the formation of a stable lithium enolate intermediate. Subsequent hydrolysis of this intermediate protonates the enolate to yield the final product, this compound.

It is crucial to handle tert-butyllithium with extreme care as it is a pyrophoric substance, meaning it can ignite spontaneously upon contact with air or moisture. wikipedia.org All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) by trained personnel using appropriate safety precautions. orgsyn.orgnih.gov

Copper-catalyzed methods are widely employed for the conjugate addition of alkyl groups to enones due to their high efficiency and selectivity for 1,4-addition. illinois.edu These reactions can be performed using stoichiometric organocuprates, such as lithium di-tert-butylcuprate (a Gilman reagent), or, more commonly, using a catalytic amount of a copper salt with an organometallic reagent like a Grignard reagent or an organozinc compound. illinois.edu

In the context of synthesizing this compound, a copper catalyst facilitates the addition of a tert-butyl nucleophile to 2-cyclopenten-1-one. The development of asymmetric conjugate addition methods, using chiral ligands in conjunction with the copper catalyst, has been a significant advancement. This allows for the synthesis of specific enantiomers of this compound, which is crucial for applications in pharmaceuticals and materials science. The choice of ligand can have a profound impact on the enantioselectivity of the reaction. For example, phosphoramidite ligands have been successfully used in copper-catalyzed asymmetric conjugate additions to cyclopentenones, yielding products with high enantiomeric excess (ee).

| Ligand Type | Substituent on Ligand | Product Enantiomeric Excess (ee) |

|---|---|---|

| Phosphoramidite | p-methyl | 58% |

| Phosphoramidite | di-meta-methyl | 86% |

| Phosphoramidite | di-meta-tert-butyl | 22% |

Indirect Synthetic Pathways

Indirect methods focus on constructing the five-membered ring of the cyclopentanone molecule through cyclization reactions of acyclic precursors that already contain the tert-butyl group in the appropriate position.

Cyclization Reactions for Cyclopentanone Frameworks

A variety of cyclization reactions can be employed to form the cyclopentanone ring. For the synthesis of this compound, a common strategy involves the intramolecular cyclization of a 1,4-dicarbonyl compound or a related precursor. For instance, a diester or keto-ester with a tert-butyl group at the appropriate position in the carbon chain can undergo a Dieckmann condensation to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target cyclopentanone.

Another powerful method is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone. An appropriately substituted divinyl ketone precursor bearing a tert-butyl group can be synthesized and then subjected to cyclization conditions to form a cyclopentenone, which can subsequently be reduced to the desired this compound. The success of these indirect pathways relies on the efficient synthesis of the acyclic precursors containing the sterically demanding tert-butyl group.

Annulation Strategies for Cyclopentanone Ring Formation from Olefins

Annulation, or ring-forming, reactions are a powerful tool in the synthesis of cyclic compounds like cyclopentanones. These methods involve the formation of a new ring onto a pre-existing molecular framework.

A versatile method for the formation of cyclopentanones from olefins is through a three-carbon annulation process. acs.orgucla.edu This strategy effectively adds a three-carbon unit to an olefin to construct the five-membered cyclopentanone ring. A notable example of this approach involves a multi-step sequence that begins with a cycloaddition reaction.

One such protocol was described in a total synthesis effort for the sesquiterpene (±)α-cuparenone, which features a substituted cyclopentanone ring. ucla.edu The proposed synthesis highlighted the potential of a three-carbon annulation process starting from a tetrasubstituted olefin. The general, idealized sequence for this type of annulation is outlined below.

Table 1: General Steps in a Three-Carbon Annelation Process

| Step | Description | Purpose |

| 1 | Diels-Alder Reaction | Initial cycloaddition to form a six-membered ring adduct. |

| 2 | Reduction | Chemical reduction of a specific functional group in the adduct. |

| 3 | Oxidation | Oxidation to introduce a carbonyl group. |

| 4 | Hydrolysis | Cleavage of an ester or similar group under aqueous conditions. |

| 5 | Decarboxylation | Removal of a carboxyl group to yield the final cyclopentanone. |

However, this specific pathway encountered limitations, particularly with highly substituted olefins. In the attempted synthesis of α-cuparenone, the initial Diels-Alder reaction between the diene and the target tetrasubstituted olefin could not be successfully initiated, even under harsh conditions (e.g., heating to >200°C). ucla.edu This failure was attributed to significant steric hindrance, which is a general problem when using certain dienes with unactivated, highly substituted olefins. ucla.edu

Rearrangement-Based Syntheses

Rearrangement reactions provide an alternative pathway to cyclopentanones, often by expanding a smaller ring or contracting a larger one. The Tiffeneau-Demjanov rearrangement is a classic example of a ring-expansion reaction that can be used to synthesize cyclic ketones. organic-chemistry.org This type of rearrangement involves the cationic rearrangement of cyclic alcohols. The requisite carbocation intermediates can be generated in-situ through various methods, including Wacker oxidation. organic-chemistry.org

Another relevant transformation is the Wagner-Meerwein shift. Chiral complexes, which are effective in controlling enantioselectivity in other reactions, have also proven excellent for managing the stereochemistry in Wagner-Meerwein shifts during cyclopentanone synthesis. organic-chemistry.org

Table 2: Examples of Rearrangement Strategies for Cyclopentanone Synthesis

| Rearrangement Type | Description | Key Intermediate |

| Tiffeneau-Demjanov | Ring expansion of a cyclic alcohol. | Carbocation |

| Wagner-Meerwein Shift | A 1,2-hydride, -alkyl, or -aryl shift to a carbocation center. | Carbocation |

| Pinacol Rearrangement | Conversion of a 1,2-diol to a carbonyl compound. | Carbocation |

Industrial Scale Preparation Considerations

Scaling up the synthesis of a chemical compound from a laboratory setting to industrial production involves significant challenges. The focus shifts towards optimizing for yield, purity, cost-effectiveness, and safety, often requiring different equipment and reaction conditions than those used for small-scale preparations.

Optimized Reaction Conditions for High Yield and Purity

For industrial applications, one-step synthetic methods are highly desirable as they shorten the process flow and can reduce costs. A patented method for preparing 2-alkyl-cyclopentanones, which are structurally related to this compound, details a one-step free radical addition of an alkene to cyclopentanone. google.com This process uses tert-butyl peroxybenzoate as an initiator and achieves high yield and purity. google.com The reaction is typically carried out at the boiling temperature of the raw material, cyclopentanone. google.com The optimization of reactant ratios is crucial for maximizing product output.

Table 3: Optimized Conditions for One-Step 2-Alkyl-Cyclopentanone Synthesis

| Parameter | Value/Condition | Outcome |

| Reactants | Cyclopentanone, 1-Amylene | 2-Amyl-cyclopentanone |

| Initiator | Tert-butyl peroxybenzoate | - |

| Molar Ratio (Cyclopentanone:Alkene:Initiator) | ~9.5 : 1 : 0.19 | - |

| Reaction Time | 12 hours (5 hr addition + 7 hr reflux) | - |

| Product Purity | 99% | High purity product |

| Yield | 76.6% | High yield |

Data adapted from a synthesis of 2-amyl-cyclopentanone, demonstrating a relevant industrial process. google.com

Utilization of Large-Scale Reactors

The transition from laboratory glassware to industrial production necessitates the use of large-scale reactors designed for safety, efficiency, and control. For pilot-scale work or small-scale production, stirred reactors with volumes ranging from 10 to 100 liters are often employed. parrinst.com These reactors are typically designed to handle high temperatures and pressures, with features analogous to smaller lab-scale equipment but on a much larger scale. parrinst.com

To further enhance efficiency in industrial settings, continuous flow reactors may be used. These systems allow for a continuous stream of reactants to be fed into the reactor with a continuous output of product, offering better control over reaction parameters and potentially higher throughput compared to batch processing.

Table 4: Features of Large-Volume Reactors for Chemical Synthesis

| Feature | Description | Benefit in Industrial Scale-Up |

| Volume | 10 L to 100 L | Suitable for pilot studies and small-scale production. parrinst.com |

| Pressure Rating | Up to 1900 psi | Allows for reactions under high-pressure conditions. parrinst.com |

| Temperature Rating | Up to 350 °C | Enables high-temperature synthesis. parrinst.com |

| Stirring Mechanism | High-torque magnetic drives | Ensures proper mixing, even for high-viscosity applications. parrinst.com |

| Material | Various alloys | Ensures chemical compatibility and corrosion resistance. |

| Certification | ASME and PED certification | Adherence to industry safety and quality standards. parrinst.com |

Chemical Reactivity and Mechanistic Studies of 3 Tert Butyl Cyclopentanone

Carbonyl Group Transformations

The primary site of reactivity in 3-(tert-butyl)cyclopentanone is the electrophilic carbon atom of the carbonyl group. This site is susceptible to attack by nucleophiles, leading to a variety of addition and reduction reactions. The planar nature of the carbonyl group presents two faces for potential nucleophilic attack, and the presence of the large tert-butyl group creates a sterically hindered environment that influences the trajectory of the incoming nucleophile.

Reduction Reactions

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation. This is typically achieved using hydride reagents, which act as a source of the hydride ion (H⁻). The stereoselectivity of these reductions is highly dependent on the steric bulk of the hydride reagent itself. The cyclopentanone (B42830) ring is conformationally flexible, but the large tert-butyl group preferentially occupies a pseudo-equatorial position to minimize steric strain. This conformation influences the accessibility of the two faces of the carbonyl group to the incoming hydride.

Lithium aluminum hydride (LiAlH₄) is a powerful and relatively small hydride reducing agent. In the reduction of substituted cyclic ketones, smaller hydride reagents tend to attack the carbonyl carbon from the less sterically hindered face. For this compound, the tert-butyl group at the C3 position sterically encumbers the cis face of the ring. Consequently, the hydride nucleophile from LiAlH₄ is expected to preferentially attack from the opposite, less hindered (trans) face. This pathway of attack leads to the formation of the cis-3-(tert-butyl)cyclopentanol as the major product. The transition state leading to the cis alcohol is lower in energy due to reduced steric repulsion between the incoming hydride and the bulky tert-butyl group.

Sodium borohydride (B1222165) (NaBH₄) is a milder and safer reducing agent compared to LiAlH₄. While still considered a relatively small hydride source, its reactivity and stereoselectivity can be influenced by the solvent and reaction conditions. In principle, like LiAlH₄, NaBH₄ is expected to favor attack from the less hindered trans face to yield the cis-alcohol. However, the term "non-stereoselective" is relative; reductions with NaBH₄ often result in lower diastereomeric ratios compared to bulkier reagents. The lower reactivity of NaBH₄ can lead to a transition state that is less sensitive to steric hindrance, resulting in a mixture of both cis and trans isomers, though typically with a preference for the cis product. The degree of selectivity can be modest, leading to significant amounts of both possible stereoisomers.

The reduction of this compound yields two possible stereoisomeric products: cis-3-(tert-butyl)cyclopentanol and trans-3-(tert-butyl)cyclopentanol.

cis-3-(tert-butyl)cyclopentanol: The hydroxyl group and the tert-butyl group are on the same face of the cyclopentane (B165970) ring. This isomer is the expected major product from the reduction with less sterically demanding hydride reagents like LiAlH₄ and NaBH₄, resulting from hydride delivery to the face opposite the tert-butyl group.

trans-3-(tert-butyl)cyclopentanol: The hydroxyl group and the tert-butyl group are on opposite faces of the ring. This isomer is formed as the minor product in reductions with smaller hydride reagents.

The ratio of these two products is a direct measure of the stereoselectivity of the reduction.

Table 1: Expected Products from the Reduction of this compound

| Reactant | Reagent | Major Product | Minor Product |

|---|---|---|---|

| This compound | LiAlH₄ | cis-3-(tert-butyl)cyclopentanol | trans-3-(tert-butyl)cyclopentanol |

Nucleophilic Addition Reactions

Beyond hydride reductions, the carbonyl group of this compound readily undergoes addition reactions with a variety of carbon-based nucleophiles, such as Grignard and organolithium reagents.

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that attack the electrophilic carbonyl carbon to form a new carbon-carbon bond. pearson.com This reaction transforms the ketone into a tertiary alcohol after an acidic workup.

The mechanism involves the nucleophilic addition of the carbanion-like alkyl group (R⁻) from the organometallic reagent to the carbonyl carbon. This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide with a weak acid (e.g., H₂O, NH₄Cl) yields the final tertiary alcohol product.

Similar to hydride reductions, the stereochemical outcome of Grignard additions is governed by sterics. The bulky alkyl group of the Grignard reagent will preferentially approach the carbonyl from the face opposite the tert-butyl group to minimize steric clash. This results in the formation of a tertiary alcohol where the newly introduced alkyl group is trans to the tert-butyl group.

Table 2: General Reaction of Organometallic Reagents with this compound

| Reagent Type | General Formula | Product Type | Expected Stereochemistry of Addition |

|---|---|---|---|

| Grignard Reagent | R-MgX | Tertiary Alcohol | R group adds trans to the tert-butyl group |

Hydrate (B1144303) and Hemiacetal Formation

The carbonyl carbon of this compound is electrophilic and susceptible to attack by oxygen-based nucleophiles like water and alcohols. These reactions are typically reversible and their equilibrium positions are influenced by steric and electronic factors.

In the presence of water, the ketone can undergo nucleophilic addition to form a geminal diol, also known as a hydrate. Similarly, reaction with an alcohol yields a hemiacetal, a molecule containing both a hydroxyl and an alkoxy group attached to the same carbon. libretexts.orglibretexts.org The formation of both hydrates and hemiacetals can be catalyzed by either acid or base. Acid catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the weak nucleophile (water or alcohol). libretexts.org

The general equilibrium for hemiacetal formation is shown below: this compound + ROH ⇌ 3-(Tert-butyl)-1-alkoxycyclopentan-1-ol

For most simple ketones, the equilibrium for hydrate and hemiacetal formation lies in favor of the starting ketone. khanacademy.org In the case of this compound, the significant steric hindrance imposed by the tert-butyl group adjacent to the α-carbon would further disfavor the formation of the tetrahedral hydrate or hemiacetal product, shifting the equilibrium significantly toward the starting ketone.

| Reactant | Product Type | General Structure of Product | Equilibrium Position |

|---|---|---|---|

| Water (H₂O) | Hydrate (Geminal Diol) | 3-(Tert-butyl)cyclopentane-1,1-diol | Favors Ketone |

| Alcohol (ROH) | Hemiacetal | 1-Alkoxy-3-(tert-butyl)cyclopentan-1-ol | Favors Ketone |

Condensation Reactions

Condensation reactions involving this compound proceed via the formation of an enol or enolate intermediate, which then acts as a nucleophile. The regioselectivity of enolate formation and the stereochemistry of the subsequent addition are critically influenced by the C3-substituent.

The aldol (B89426) condensation is a cornerstone C-C bond-forming reaction that involves the addition of a ketone enolate to an aldehyde or another ketone. masterorganicchemistry.com For an unsymmetrical ketone like this compound, deprotonation can occur at either the C2 or C5 position, leading to two different regioisomeric enolates. The formation of the kinetic enolate (at the less-substituted C5 position) is generally favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. In contrast, thermodynamic enolate formation (at the more substituted C2 position) is favored under equilibrating conditions.

The stereochemical outcome of the subsequent aldol addition is often predicted using the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. masterorganicchemistry.comreddit.com The bulky tert-butyl group on the cyclopentanone ring will preferentially occupy a pseudo-equatorial position in this transition state to minimize steric strain, thereby directing the facial attack of the enolate on the electrophilic aldehyde. reddit.comyoutube.com This steric bias generally leads to the formation of one major diastereomer. For instance, Z-enolates typically lead to syn-aldol products, while E-enolates give anti-aldol products. reddit.com

| Enolate Source | Electrophile (Aldehyde) | Expected Major Diastereomer | Controlling Factor |

|---|---|---|---|

| This compound (Kinetic Enolate) | Benzaldehyde | Anti-aldol product | Steric hindrance from tert-butyl group favoring a specific transition state geometry. |

| This compound (Thermodynamic Enolate) | Acetaldehyde | Syn-aldol product | Minimization of 1,3-diaxial-like interactions in the Zimmerman-Traxler transition state. |

The Mannich reaction is a three-component condensation that produces β-amino-carbonyl compounds, known as Mannich bases. wikipedia.orgunacademy.com The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. byjus.comresearchgate.net The mechanism begins with the formation of an electrophilic iminium ion (Schiff base) from the amine and formaldehyde. wikipedia.orglibretexts.org The ketone, in this case this compound, tautomerizes to its enol form, which then attacks the iminium ion to yield the final Mannich base. wikipedia.orglibretexts.org

As with the aldol condensation, the reaction proceeds via the enol form of the ketone, and the regioselectivity of the attack (from C2 or C5) is a key consideration. The steric bulk of the tert-butyl group would likely direct the attack of the iminium ion to the less hindered C5 position. Asymmetric Mannich reactions can be achieved using chiral catalysts, such as proline, which can control the facial selectivity of the enamine's attack on the iminium ion. libretexts.org

| Amine Component | Iminium Ion Intermediate | Potential Mannich Base Product |

|---|---|---|

| Dimethylamine | Eschenmoser's salt precursor | 2-((Dimethylamino)methyl)-3-(tert-butyl)cyclopentan-1-one |

| Aniline | N-Methyleneaniline precursor | 3-(Tert-butyl)-2-(phenylaminomethyl)cyclopentan-1-one |

| Pyrrolidine | N-Methylenepyrrolidinium ion | 3-(Tert-butyl)-2-(pyrrolidin-1-ylmethyl)cyclopentan-1-one |

Ketones react with hydroxylamine (B1172632) (NH₂OH) to form oximes. This reaction is a reliable method for the derivatization and characterization of carbonyl compounds. The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. chemtube3d.com The reaction is pH-dependent and typically requires mildly acidic conditions to facilitate the dehydration step. arpgweb.com

The reaction of this compound with hydroxylamine hydrochloride in the presence of a mild base would yield this compound oxime. google.comchegg.com Due to the C=N double bond, the resulting oxime can theoretically exist as (E) and (Z) geometric isomers. However, the constraints of the five-membered ring often lead to the formation of a single, more stable isomer.

| Reactant | Product | Functional Group Transformation |

|---|---|---|

| This compound | This compound oxime | C=O (Ketone) → C=N-OH (Oxime) |

Oxidation Reactions of the Ketone Moiety

The ketone group in this compound can be transformed into an ester through the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group and the insertion of an oxygen atom. sigmaaldrich.comorganic-chemistry.org Common oxidants for this transformation include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid. sigmaaldrich.commdpi.com

The mechanism involves the initial formation of a Criegee intermediate, followed by the migratory insertion of one of the α-carbons. wikipedia.org The reaction is regiospecific, with the migratory aptitude of the adjacent carbon groups determining the product. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org

For this compound, two possible lactone products can be formed, depending on whether the C2 or C5 methylene (B1212753) group migrates. The C2 carbon is secondary and is adjacent to the carbon bearing the bulky tert-butyl group, while the C5 carbon is also secondary. In such cases, electronic and steric factors, including the relief of ring strain, influence the migration. The migration of the more substituted C2 carbon is generally preferred, which would lead to the formation of a seven-membered lactone.

| Oxidizing Agent | Predicted Major Product | Migrating Group |

|---|---|---|

| m-CPBA | 4-(Tert-butyl)oxepan-2-one | C2 (more substituted α-carbon) |

| Peroxyacetic acid | 4-(Tert-butyl)oxepan-2-one | C2 (more substituted α-carbon) |

| H₂O₂ / BF₃ | 4-(Tert-butyl)oxepan-2-one | C2 (more substituted α-carbon) |

α-Carbon Functionalization

The α-carbons of this compound are acidic and can be functionalized through enol or enolate intermediates. These reactions allow for the introduction of a wide range of substituents at the positions adjacent to the carbonyl group.

One of the most common α-functionalization reactions is halogenation. In the presence of an acid catalyst and a halogen (Cl₂, Br₂, or I₂), ketones undergo halogenation at the α-position. libretexts.org The reaction proceeds through an enol intermediate, and the rate of reaction is independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.orglibretexts.org For this compound, halogenation can occur at either C2 or C5. The reaction typically favors substitution at the more substituted α-carbon under thermodynamic control. The resulting α-halo ketones are versatile synthetic intermediates. libretexts.org

Another important functionalization is α-alkylation, which proceeds via an enolate intermediate. Treatment of the ketone with a strong base like LDA generates the enolate, which can then act as a nucleophile and attack an alkyl halide in an Sₙ2 reaction. The regioselectivity of this reaction can be controlled: kinetic deprotonation at the less-hindered C5 position yields one alkylated product, while thermodynamic deprotonation at the C2 position can lead to another. The steric hindrance from the tert-butyl group will strongly influence the approach of the electrophile, favoring attack from the face opposite to the bulky group.

| Reaction Type | Reagents | Potential Product | Key Intermediate |

|---|---|---|---|

| α-Bromination | Br₂ / Acetic Acid | 2-Bromo-3-(tert-butyl)cyclopentan-1-one | Enol |

| α-Alkylation (Kinetic) | 1) LDA, -78°C; 2) CH₃I | 3-(Tert-butyl)-5-methylcyclopentan-1-one | Kinetic Enolate |

| α-Alkylation (Thermodynamic) | 1) NaH; 2) CH₃I | 3-(Tert-butyl)-2-methylcyclopentan-1-one | Thermodynamic Enolate |

Enolate Chemistry and Alkylation at the α-Position

Enolates are highly reactive intermediates in organic chemistry, formed by the deprotonation of the α-hydrogen of carbonyl compounds. patsnap.com They serve as potent nucleophiles, particularly in the formation of carbon-carbon bonds. patsnap.comnih.gov In the case of this compound, the carbons adjacent to the carbonyl group (the α-positions) possess protons that can be abstracted by a strong base to form a resonance-stabilized enolate ion.

The alkylation of this compound proceeds via the formation of this enolate intermediate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.org This process results in the formation of a new C-C bond at the α-position, effectively replacing an α-hydrogen with an alkyl group. libretexts.org The use of a strong, sterically hindered base such as lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, which minimizes side reactions like self-condensation. libretexts.orgbham.ac.uk

The reaction can theoretically yield two different enolates due to the two distinct α-positions. The deprotonation at the less substituted α-carbon (C5) typically leads to the "kinetic" enolate, which is formed faster, while deprotonation at the more substituted α-carbon (C2) leads to the more thermodynamically stable "thermodynamic" enolate. libretexts.org The bulky tert-butyl group at the β-position can influence the regioselectivity of this process.

Table 1: General Scheme for α-Alkylation

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Enolate Formation | This compound, Strong Base (e.g., LDA) | Lithium enolate |

| 2 | Nucleophilic Attack | Lithium enolate, Alkyl Halide (R-X) | α-alkylated this compound |

Halogenation Reactions

The α-halogenation of ketones like this compound is a fundamental transformation that can be catalyzed by either acid or base. The reaction introduces a halogen atom (Cl, Br, or I) to the α-position of the carbonyl group.

Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated, and subsequent deprotonation at the α-carbon forms the enol. The enol then attacks the diatomic halogen, leading to the monohalogenated product.

In contrast, base-catalyzed halogenation occurs via an enolate intermediate. The reaction is typically faster than its acid-catalyzed counterpart but is more difficult to control, often resulting in polyhalogenation, as each successive halogenation makes the remaining α-protons more acidic.

The mechanism involves the attack of the nucleophilic enolate on the electrophilic halogen molecule. pearson.com This process is a key step in the haloform reaction when a methyl ketone is used in the presence of excess base and halogen. pearson.com

β-Carbon Functionalization

Regioselective β-C–H Functionalization via Photocatalysis

While functionalization at the α-position of ketones is common via enolate chemistry, targeting the β-C–H bond presents a significant challenge. scispace.com Recent advancements in photocatalysis have enabled the direct, regioselective functionalization of the β-position of cyclopentanones. scispace.comrsc.org This method utilizes a photocatalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), which, upon irradiation with sunlight or artificial light, becomes a powerful hydrogen abstracting agent. scispace.comrsc.org

The proposed mechanism involves the excited photocatalyst selectively abstracting a hydrogen atom from the β-position of the cyclopentanone ring. scispace.com This regioselectivity is attributed to polar effects in the transition state; the formation of a radical at the β-position is more electronically favorable than at the α-position, which would be destabilized by the adjacent electron-withdrawing carbonyl group. scispace.com The resulting β-carbon radical can then react with electron-deficient alkenes to form a new C–C bond, yielding a β-alkylated cyclopentanone. scispace.com This strategy has been shown to be effective for various cyclopentanone derivatives, and interestingly, sunlight irradiation can produce results comparable to or even better than artificial light sources. scispace.com

Table 2: Photocatalytic β-Alkylation of Cyclopentanones with Acrylonitrile

| Cyclopentanone Derivative | Light Source | Time (h) | Yield (%) |

|---|---|---|---|

| Cyclopentanone | Xenon lamp | 24 | 61 |

| Cyclopentanone | Sunlight | 3-5 days | 72 |

| 3-Methylcyclopentanone | Xenon lamp | 24 | 65 |

| 3-Methylcyclopentanone | Sunlight | 3-5 days | 75 |

Data adapted from a study on photocatalyzed β-alkylation of cyclopentanones. scispace.com

Desulfurative Alkylation via Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis is a powerful tool for generating alkyl radicals under mild conditions for C-C bond formation. nih.gov Desulfurative alkylation represents a class of reactions where a carbon-sulfur bond is cleaved and replaced with a carbon-carbon bond. While specific studies on this compound were not prevalent in the searched literature, the general principle can be applied.

This methodology often involves the reaction of a thiol or sulfide (B99878) derivative with a suitable photocatalyst and an alkylating agent under visible light irradiation. The photocatalyst facilitates the generation of a carbon-centered radical from the sulfur-containing compound, which can then engage in various transformations, including addition to alkenes or coupling with other radical species. This approach allows for the formation of C-C bonds under conditions that are often more gentle and functional-group tolerant than traditional methods.

Influence of the tert-Butyl Group on Reaction Pathways

Steric Hindrance Effects on Nucleophilic Attack

The tert-butyl group is exceptionally bulky and exerts a significant steric effect on the reactivity of this compound. wikipedia.org Steric hindrance is the slowing of chemical reactions due to steric bulk. wikipedia.org This effect arises from nonbonding repulsive interactions when atoms are forced into close proximity. wikipedia.org

In this compound, the large tert-butyl group partially shields the faces of the cyclopentanone ring. More significantly, it hinders the trajectory of an incoming nucleophile aiming to attack the electrophilic carbonyl carbon. libretexts.org For a reaction to occur, a nucleophile must approach the carbonyl carbon at a specific angle (approximately 107°, known as the Bürgi-Dunitz angle). The tert-butyl group can physically obstruct this approach path, raising the activation energy of the reaction and thus slowing its rate. bham.ac.uk

This steric impediment affects a wide range of reactions, including reduction by hydride reagents (e.g., NaBH₄), addition of organometallic reagents (e.g., Grignard reagents), and other nucleophilic additions to the carbonyl group. The rate of nucleophilic attack on this compound is expected to be significantly lower compared to that on unsubstituted cyclopentanone or cyclopentanone with smaller substituents. wikipedia.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Lithium diisopropylamide (LDA) |

| Tetrabutylammonium decatungstate (TBADT) |

| Acrylonitrile |

| 3-Methylcyclopentanone |

Direction of Hydride Attack (e.g., favoring cis-alcohol formation)

In the reduction of this compound, the attacking hydride ion preferentially approaches the carbonyl carbon from the face opposite to the bulky tert-butyl group. This directional attack leads to the predominant formation of the cis-alcohol diastereomer, where the resulting hydroxyl group and the tert-butyl group are on the same side of the cyclopentane ring.

Metabolic studies involving the reduction of (±)-3-tert-butylcyclohexanone in rabbits have shown a clear preference for the formation of the cis-alcohol. nih.gov This biological reduction serves as a strong indicator of the inherent stereochemical bias imposed by the tert-butyl substituent. The steric hindrance created by the tert-butyl group effectively shields one face of the cyclopentanone ring, directing the reducing agent to the less hindered face. nih.gov This results in a product mixture heavily favoring the cis-isomer over the trans-isomer.

| Starting Ketone | Major Alcohol Product | Minor Alcohol Product |

|---|---|---|

| (±)-3-tert-Butylcyclohexanone | (±)-cis-3-tert-Butylcyclohexanol | (±)-trans-3-tert-Butylcyclohexanol |

Impedance of Axial Attack, Favoring Equatorial Pathways

While cyclopentanone exists in an envelope or twist conformation rather than the distinct chair of cyclohexane (B81311), the principles of axial and equatorial attack provide a useful framework for understanding the steric effects. The tert-butyl group, due to its size, effectively locks the conformation of the ring to minimize steric strain. msu.edu An attack trajectory on the same face as the tert-butyl group is analogous to an axial attack on a substituted cyclohexane, which is sterically hindered. odinity.comupenn.edu

This significant steric hindrance impedes any nucleophilic approach from the syn-face (the side of the ring occupied by the tert-butyl group). odinity.com Consequently, the reaction proceeds almost exclusively via a pathway from the anti-face, which is akin to an equatorial attack. This preference is a classic example of kinetic control, where the product that is formed faster predominates, even if it is not the most thermodynamically stable isomer. odinity.com The large energy barrier for the sterically congested axial-like attack ensures the dominance of the equatorial-like pathway. nih.gov

Electronic Effects (e.g., σ-C–H Hyperconjugation)

The tert-butyl group influences the reactivity of this compound not only through steric bulk but also through electronic effects, primarily σ-C–H hyperconjugation. researchgate.net Hyperconjugation is the interaction of electrons in a sigma bond (in this case, the C-H bonds of the tert-butyl group) with an adjacent empty or partially filled p-orbital or a π-orbital. ucla.edu

This delocalization of electrons from the C-H sigma bonds into the π-system of the carbonyl group can have several consequences:

Stabilization: It can stabilize adjacent carbocations or radical intermediates that may form during a reaction. ucla.edu

The interaction is specifically a delocalization from the σ orbitals of the C-H bonds to the empty p-orbital of an adjacent carbocation or the π* antibonding orbital of the carbonyl group. youtube.com

Radical Stability and its Role in Reaction Mechanisms

Should a reaction proceed via a radical mechanism, the tert-butyl group at the 3-position would play a crucial role in stabilizing a radical center at that carbon. Tertiary radicals are significantly more stable than secondary or primary radicals. youtube.comquora.com This increased stability arises from two main factors:

Hyperconjugation: The unpaired electron in the p-orbital of the radical carbon is delocalized through interaction with the adjacent C-H sigma bonds of the tert-butyl group, spreading the electron deficiency and stabilizing the radical. ucla.edu

Steric Shielding: The bulk of the tert-butyl group provides kinetic stability by physically hindering the radical center from reacting with other molecules, such as dimerization with another radical. nrel.gov

This inherent stability means that reaction pathways involving the formation of a tertiary radical at the C-3 position would be energetically favored over pathways that generate radicals at other positions on the cyclopentane ring. For instance, in a radical halogenation reaction, hydrogen abstraction would preferentially occur at the C-3 position.

The "Tert-butyl Effect" in Reaction Kinetics and Selectivity

The "tert-butyl effect" is a comprehensive term that encapsulates the combined steric and electronic influences of the tert-butyl group on reaction outcomes. This effect profoundly impacts both the speed (kinetics) and the stereochemical and regiochemical results (selectivity) of a reaction.

Kinetics: The steric hindrance of the tert-butyl group can significantly decrease reaction rates by blocking access to the reactive center. copernicus.org For example, in reactions where a reagent must approach the carbonyl group, the bulky substituent can create a significant activation energy barrier, slowing the reaction compared to less substituted ketones. nih.gov

Selectivity: As discussed extensively, the tert-butyl group is a powerful directing group for stereoselectivity. By blocking one face of the molecule, it forces reagents to approach from the opposite, less hindered side, leading to high diastereoselectivity in products, such as the preferential formation of the cis-alcohol in hydride reductions. nih.govodinity.com This conformational locking and steric directing influence is a hallmark of the tert-butyl effect in cyclic systems. msu.edureddit.com

Stereochemical and Conformational Analysis of 3 Tert Butyl Cyclopentanone

Chiral Center Characterization and Enantiomer Resolution

3-(Tert-butyl)cyclopentanone possesses a single stereocenter at the C3 position, the carbon atom to which the tert-butyl group is attached. Consequently, the molecule exists as a pair of enantiomers, (R)-3-(tert-butyl)cyclopentanone and (S)-3-(tert-butyl)cyclopentanone. These enantiomers are non-superimposable mirror images with identical physical properties, except for their interaction with plane-polarized light and other chiral entities. The separation of this racemic mixture into its individual, optically pure enantiomers is a critical process known as chiral resolution.

Chiral Chromatography Techniques

Chiral chromatography is a primary method for the analytical and preparative separation of enantiomers. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. nih.gov

For a ketone like this compound, several types of CSPs are effective. Cyclodextrin-based columns are particularly noteworthy. nih.gov These CSPs consist of cyclic oligosaccharides that form a chiral cavity. Enantiomers can enter this cavity, and separation is achieved through differential inclusion complexing, based on how well each enantiomer fits and interacts with the chiral environment of the cavity. nih.gov

The separation process can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). gcms.cz In a typical HPLC setup, the racemic mixture is passed through a column packed with a CSP. The choice of mobile phase is critical and is optimized to maximize the resolution between the enantiomeric peaks. nih.gov

Table 1: Common Chiral Stationary Phases for Ketone Resolution

| CSP Class | Common Material | Separation Principle |

| Cyclodextrin-Based | Derivatized β-cyclodextrin | Inclusion complex formation |

| Polysaccharide-Based | Derivatized cellulose (B213188) or amylose | Chiral grooves and cavities, hydrogen bonding, and π-π interactions |

| Pirkle-Type (Brush-Type) | π-acidic or π-basic moieties | π-π interactions, hydrogen bonding, dipole-dipole interactions |

Enzymatic Resolution Methods

Enzymatic kinetic resolution (EKR) is a highly efficient and environmentally benign method for separating enantiomers. nih.gov This technique exploits the stereoselectivity of enzymes, most commonly lipases, which catalyze a reaction on one enantiomer at a much faster rate than the other. mdpi.comscielo.br

In the case of this compound, resolution would typically involve a two-step process:

Reduction: The racemic ketone is first reduced to the corresponding alcohol, 3-(tert-butyl)cyclopentanol, resulting in a racemic mixture of alcohols. Common reducing agents like sodium borohydride (B1222165) can be used for this step.

Enzymatic Acylation: A lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to selectively acylate one of the alcohol enantiomers in the presence of an acyl donor (e.g., vinyl acetate). scielo.br For instance, the enzyme might preferentially convert the (R)-alcohol into an (R)-ester, leaving the (S)-alcohol unreacted.

The resulting mixture of the ester and the unreacted alcohol can then be easily separated using standard chromatographic techniques. The ester can be subsequently hydrolyzed to yield the pure alcohol enantiomer. This method allows for the production of both enantiomers with high optical purity. nih.gov

Conformational Preferences of the Cyclopentanone (B42830) Ring System

Unlike the planar representation often used in 2D drawings, the cyclopentane (B165970) ring is not flat. It adopts puckered, three-dimensional conformations to alleviate the torsional strain that would result from a planar structure where all hydrogen atoms are eclipsed. libretexts.orgmaricopa.edu The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry), which are close in energy and rapidly interconvert. libretexts.org

Influence of the tert-Butyl Group on Ring Puckering and Flexibility

The presence of a large, sterically demanding tert-butyl group at the C3 position has a profound effect on the conformational equilibrium of the cyclopentanone ring. researchgate.net This bulky group severely restricts the ring's flexibility. To minimize steric strain, the tert-butyl group will preferentially occupy a pseudo-equatorial position, where it is pointed away from the other atoms on the ring. libretexts.org An axial or pseudo-axial orientation would lead to significant, destabilizing steric interactions with neighboring hydrogen atoms. libretexts.org This energetic preference effectively "locks" the ring into a limited set of conformations where the tert-butyl group is in a pseudo-equatorial position.

In the envelope conformation, the ring has four carbons in a plane and one "flap" atom out of the plane. The most stable arrangement for this compound would place the tert-butyl group on one of the planar carbon atoms adjacent to the flap, in a pseudo-equatorial orientation. Placing the substituent on the flap itself in an axial-like position would be energetically unfavorable.

Derivation of Lowest Energy Conformations

Computational studies and spectroscopic analyses of substituted cyclopentanones confirm that the lowest energy conformation is the one that minimizes both torsional strain within the ring and steric strain from the substituent. acs.org For this compound, the two primary puckered conformations must be considered.

Envelope Conformation: The lowest energy envelope form will have the C3 carbon as part of the planar section of the ring, allowing the tert-butyl group to reside in a pseudo-equatorial position.

Twist Conformation: In the half-chair or twist conformation, the tert-butyl group will also occupy a pseudo-equatorial position to avoid steric clash.

The energy difference between a pseudo-equatorial and a pseudo-axial substituent is significant. The pseudo-axial conformation is highly disfavored due to steric repulsion with other atoms on the ring, similar to 1,3-diaxial interactions in cyclohexane (B81311). libretexts.org Therefore, the equilibrium lies heavily in favor of the conformer with the pseudo-equatorial tert-butyl group.

Table 2: Estimated Relative Energies of this compound Conformers

| Conformation | tert-Butyl Position | Relative Energy (Approx.) | Stability |

| Envelope/Twist | Pseudo-equatorial | 0 kcal/mol (Reference) | Most Stable |

| Envelope/Twist | Pseudo-axial | > 5 kcal/mol | Unstable |

Diastereoselective Transformations and Their Origin

The locked, well-defined conformation of this compound is the origin of high diastereoselectivity in its chemical reactions. The bulky tert-butyl group acts as a stereodirecting group, effectively blocking one face of the molecule. This steric hindrance forces incoming reagents to attack from the less hindered, opposite face, leading to the preferential formation of one diastereomer.

A classic example of this principle is the hydride reduction of the carbonyl group. chemeducator.org While the starting material is a single compound (one enantiomer), the reduction can create a new stereocenter at C1, leading to two possible diastereomeric alcohols: cis-3-(tert-butyl)cyclopentanol and trans-3-(tert-butyl)cyclopentanol.

Attack from the anti-face (less hindered): When a hydride reagent attacks the carbonyl carbon from the face opposite to the tert-butyl group, the resulting hydroxyl group will be cis to the tert-butyl group.

Attack from the syn-face (more hindered): Attack from the same face as the tert-butyl group is sterically disfavored but would result in a hydroxyl group that is trans to the tert-butyl group.

The outcome of the reaction often depends on the size of the reducing agent. odinity.com Small reagents, like sodium borohydride (NaBH₄), may show moderate selectivity, while bulkier reagents, such as Lithium tri-sec-butylborohydride (L-Selectride), are more sensitive to steric hindrance and will attack almost exclusively from the less hindered face, leading to very high diastereoselectivity. chemeducator.orgodinity.com This kinetically controlled process favors the formation of the cis alcohol, where the approach of the reagent is least impeded. odinity.com

This principle of sterically controlled facial selectivity also applies to other reactions, such as the alkylation of the corresponding enolate, where an electrophile will preferentially approach from the face opposite the tert-butyl group. ubc.ca

Diastereoselective Synthesis of Fused Systems (e.g., Spirooxindoles)

The synthesis of spirooxindoles, a core structural motif in many natural products and pharmaceuticals, often involves the creation of a spirocyclic center with high stereocontrol. mdpi.com One common strategy is the [3+2] cycloaddition reaction between an electron-deficient olefinic oxindole (B195798) and a three-carbon component. nih.gov While direct examples employing this compound as the three-carbon component in a formal [3+2] cycloaddition for spirooxindole synthesis are not prevalent in the searched literature, the principles of diastereoselective synthesis using chiral ketones are well-established.

In a hypothetical scenario, this compound could be converted to a reactive intermediate, such as an enolate or a derivative, which would then participate in a reaction with an isatin-derived methyleneindolinone. The bulky tert-butyl group would act as a stereodirecting group, influencing the facial selectivity of the reaction. The incoming electrophile would preferentially approach from the face opposite to the tert-butyl group, leading to a high degree of diastereoselectivity in the formation of the spirocyclic cyclopentane ring.

The diastereomeric ratio of the resulting spirooxindole-fused cyclopentane would be dependent on the reaction conditions and the specific reagents used. For instance, in organocatalyzed cascade reactions that form similar spiro-fused cyclopentanes, high diastereoselectivities are often achieved. nih.gov The table below illustrates typical outcomes in such stereoselective syntheses, highlighting the high levels of diastereomeric and enantiomeric excess that can be obtained, which would be the goal in a reaction involving this compound.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 1 | Methyleneindolinone 1a | 1-bromo-3-nitropropane | C1 | >20:1 | 99% |

| 2 | Methyleneindolinone 1g | 1-bromo-3-nitropropane | C1 | 13:1 | 99% |

| 3 | Methyleneindolinone 1h | 1-bromo-3-nitropropane | C1 | 15:1 | 99% |

This table is representative of stereoselective spirooxindole syntheses and is included for illustrative purposes. Specific data for reactions involving this compound is not available in the provided search results. nih.gov

Stereocontrol in Passerini Reactions

The Passerini reaction is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org When a chiral carbonyl compound is used, the reaction can proceed with diastereoselectivity. The stereocenter in the chiral ketone can influence the stereochemical outcome of the newly formed stereocenter at the carbonyl carbon.

In the context of this compound, its participation in a Passerini reaction would involve the nucleophilic attack of the isocyanide on the carbonyl carbon. The conformationally biased cyclopentanone ring, with the large tert-butyl group, would present two diastereotopic faces of the carbonyl group to the incoming isocyanide. The steric hindrance imposed by the pseudo-equatorial tert-butyl group would favor the attack of the isocyanide from the less hindered face.

This facial selectivity would lead to the preferential formation of one diastereomer of the α-acyloxy amide product. The degree of stereocontrol would depend on the size of the isocyanide and the reaction conditions. The use of bulky isocyanides, such as tert-butyl isocyanide, has been shown to influence the yield and enantioselectivity in asymmetric Passerini reactions. broadinstitute.org

The mechanism of the Passerini reaction is believed to proceed through a cyclic transition state where hydrogen bonding plays a crucial role. organic-chemistry.org The stereochemistry of the chiral ketone would be imprinted onto this transition state, thus directing the stereochemical course of the reaction.

Below is a table summarizing the components and typical outcomes of a Passerini reaction, illustrating the potential for stereocontrol.

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product | Stereochemical Outcome |

| Aldehyde/Ketone | R'-COOH | R''-NC | α-acyloxy amide | Diastereoselective if carbonyl is chiral |

This table provides a general overview of the Passerini reaction. Specific experimental data for the reaction with this compound is not available in the provided search results.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 3-(Tert-butyl)cyclopentanone in solution and the solid state. A variety of NMR experiments offer comprehensive data on the chemical environment of each nucleus, their spatial proximities, and their through-bond connectivities.

High-field ¹H and ¹³C NMR spectra provide precise chemical shift values, which are fundamental for structural assignment. The chemical shift of a nucleus is highly sensitive to its local electronic environment. For this compound, the electron-withdrawing effect of the carbonyl group and the steric influence of the bulky tert-butyl group are the primary factors determining the chemical shifts of the cyclopentanone (B42830) ring protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentanone ring and the tert-butyl group. The protons on the carbon adjacent to the carbonyl group (C2 and C5) would appear at a lower field (higher ppm) compared to the other ring protons due to the deshielding effect of the carbonyl. The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet at a higher field (lower ppm).

¹³C NMR: The carbon NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C1) is characteristically found at a very low field (around 205-220 ppm) libretexts.org. The quaternary carbon of the tert-butyl group and the methyl carbons will have distinct chemical shifts. The chemical shifts for the cyclopentanone ring carbons vary depending on their proximity to the carbonyl and tert-butyl substituents oregonstate.edu.

Predicted ¹H NMR Chemical Shift Assignments for this compound Data predicted based on typical chemical shift ranges and analysis of related structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2, H5 (α to C=O) | 2.0 - 2.4 | Multiplet |

| H3 (methine) | 1.8 - 2.2 | Multiplet |

| H4 (β to C=O) | 1.5 - 1.9 | Multiplet |

| -C(CH₃)₃ | 0.9 - 1.1 | Singlet |

Predicted ¹³C NMR Chemical Shift Assignments for this compound Data predicted based on typical chemical shift ranges and analysis of related structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 215 - 220 |

| C2, C5 (α to C=O) | 35 - 45 |

| C3 (methine) | 40 - 50 |

| C4 (β to C=O) | 25 - 35 |

| C (CH₃)₃ | 30 - 35 |

| C(C H₃)₃ | 25 - 30 |

Two-dimensional (2D) NMR techniques are powerful tools for confirming the molecular structure of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds sdsu.edu. For this compound, COSY would show cross-peaks between adjacent protons on the cyclopentanone ring (e.g., H2 with H3, H3 with H4, and H4 with H5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbon atoms they are attached to sdsu.edu. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal for the methine at C3 would show a cross-peak with the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds sdsu.edu. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, the singlet from the tert-butyl protons would show a correlation to the quaternary carbon of the tert-butyl group and to the C3 and C4 carbons of the ring. The protons at C2 would show correlations to the carbonyl carbon (C1).

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of their bonding. This information is vital for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the tert-butyl group with respect to the cyclopentanone ring.

TOCSY (Total Correlation Spectroscopy): TOCSY shows correlations between all protons within a spin system. In this compound, a TOCSY experiment could highlight the entire network of coupled protons on the cyclopentanone ring.

Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Gained |

| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 | Confirms proton-proton connectivity within the cyclopentanone ring. |

| HSQC | H2/C2, H3/C3, H4/C4, H5/C5, -CH₃/-C H₃ | Assigns carbon signals based on direct C-H attachments. |

| HMBC | -C(CH₃)₃ ↔ C3, C4, C (CH₃)₃ | Confirms the attachment point of the tert-butyl group. |

| H2, H5 ↔ C1 (C=O) | Confirms proximity to the carbonyl group. |

Low-temperature NMR studies can "freeze out" dynamic processes, allowing for the observation of individual conformers or transient intermediates that are averaged at room temperature rit.edurit.edu. For this compound, the cyclopentanone ring is not planar and exists in various puckered conformations (envelope and twist forms). Low-temperature ¹³C NMR could potentially resolve separate signals for the chair and twist-boat conformations of substituted cyclic systems nih.gov. This technique would be invaluable for studying the conformational preferences of the tert-butyl group (axial vs. equatorial in different conformers) and quantifying the energy barriers between them. Furthermore, it can be used to study reaction mechanisms by trapping and characterizing reactive intermediates at low temperatures nih.gov.

Solid-state NMR (ssNMR) provides structural and dynamic information on molecules in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientations and intermolecular distances. This technique could be used to study the crystal packing of this compound.

In the context of carbocation studies, if this compound were protonated with a superacid, ssNMR could be used to characterize the structure and electronic distribution of the resulting carbocation.

For host-guest interactions, ssNMR is a powerful tool for probing the structure of inclusion complexes nsf.gov. If this compound were to act as a guest molecule within a host system (e.g., a cyclodextrin or a metal-organic framework), ssNMR could elucidate the specific binding mode, orientation, and dynamics of the guest within the host cavity mdpi.com. The tert-butyl group, with its nine equivalent protons, can serve as a sensitive probe in such studies nih.gov.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion.

For this compound, the molecular formula is C₉H₁₆O nih.gov. HRMS would be used to confirm this formula by measuring the exact mass of its molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The theoretical exact mass of C₉H₁₆O is 140.120115 Da. An experimental HRMS measurement matching this value would provide unambiguous confirmation of the molecular formula. The fragmentation pattern in mass spectrometry for this compound would likely involve the loss of a methyl radical from the parent ion or the loss of the entire tert-butyl group, similar to the fragmentation observed for other tert-butyl substituted compounds researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques crucial for assessing the purity of this compound and analyzing complex mixtures containing this compound. The choice between GC-MS and LC-MS primarily depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its molecular weight and expected boiling point, this compound is sufficiently volatile and thermally stable for GC-MS analysis. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. fmach.it As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

This dual-technique approach provides two key pieces of information:

Retention Time (RT): The time it takes for this compound to travel through the GC column. This is a characteristic property under specific analytical conditions (e.g., column type, temperature program, carrier gas flow rate) and is used for preliminary identification.

Mass Spectrum: Provides a unique fragmentation pattern, or "fingerprint," for the molecule. Electron ionization (EI) is a common method that results in the formation of a molecular ion (M+) and various fragment ions, which are indicative of the compound's structure. fmach.it

For purity analysis, a GC chromatogram of a this compound sample would ideally show a single, sharp peak. The presence of other peaks would indicate impurities, which can be identified by their respective mass spectra. Quantitative analysis, determining the percentage of purity, can be performed by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 1: Hypothetical GC-MS Data for a this compound Sample Analysis

| Parameter | Value | Description |

| Column Type | Rtx-WAX (60 m x 0.25 mm) | A polar stationary phase suitable for separating ketones. |

| Temperature Program | 40°C, ramp to 240°C at 2°C/min | A standard temperature gradient to elute compounds of varying volatility. |

| Carrier Gas | Helium (1.2 mL/min) | An inert gas to carry the sample through the column. |

| Retention Time (RT) | ~15.2 min | The characteristic time for this compound to elute under these conditions. |

| Molecular Ion (M+) | m/z 140 | Corresponds to the molecular weight of C9H16O. |

| Key Fragment Ions | m/z 125, 83, 57 | Fragments corresponding to the loss of a methyl group (CH3), the tert-butyl group, and the tert-butyl cation, respectively. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for less volatile compounds or for mixtures where the analytes are thermally sensitive. While GC-MS is well-suited for this compound itself, LC-MS could be invaluable for analyzing reaction mixtures where it is a component alongside larger, non-volatile molecules. In LC-MS, separation occurs in a liquid mobile phase based on the analyte's interaction with a solid stationary phase. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used, which often result in less fragmentation and a more prominent molecular ion peak, simplifying identification in complex mixtures.

Circular Dichroism in Mass Spectrometry for Chiral Distinction

Since this compound possesses a chiral center at the third carbon position, it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(Tert-butyl)cyclopentanone and (S)-3-(Tert-butyl)cyclopentanone. Conventional mass spectrometry is "chirally blind" and cannot distinguish between enantiomers because they have identical masses and fragmentation patterns.

However, advanced techniques coupling mass spectrometry with chiroptical methods can achieve this distinction. One such cutting-edge method is Mass-Selected Photoelectron Circular Dichroism (MS-PECD). chromatographyonline.com This technique allows for the enantiomer-specific identification of chiral molecules directly within the mass spectrometer without prior separation. chromatographyonline.com

The MS-PECD process involves:

Ionization: The chiral molecules are ionized using circularly polarized light (CPL).

Differential Interaction: The "handedness" of the CPL interacts differently with the "handedness" of each enantiomer. wikipedia.orgdaveadamslab.com This results in a differential absorption of left- and right-circularly polarized light. wikipedia.orgyoutube.com

Photoelectron Emission: This differential interaction causes the photoelectrons ejected during ionization to have a preferred direction of emission that is opposite for each enantiomer.

Coincidence Detection: The mass spectrometer detects the ions (identifying the compound as this compound by its mass) in coincidence with the ejected electrons. By analyzing the angular distribution of these electrons, the enantiomeric excess of the sample can be determined.

This powerful technique provides a direct, sensitive, and selective method for chiral analysis, which is critical in fields like asymmetric synthesis and pharmaceutical research where the specific stereochemistry of a molecule is paramount. chromatographyonline.com

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: Analysis of Carbonyl Stretching Frequencies

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The carbonyl group (C=O) of a ketone provides one of the most intense and recognizable absorption bands in an IR spectrum. orgchemboulder.comspectroscopyonline.com

For this compound, the most significant feature in its IR spectrum is the C=O stretching vibration. The position of this band is sensitive to the molecular structure.

Acyclic Ketones: Saturated, open-chain ketones typically show a strong C=O absorption band around 1715 cm⁻¹. spectroscopyonline.com

Ring Strain Effect: Incorporating the carbonyl group into a strained ring system increases the stretching frequency. Cyclopentanones exhibit higher C=O stretching frequencies than their acyclic or six-membered ring (cyclohexanone) counterparts due to increased angle strain. The C=O stretch for a typical cyclopentanone appears around 1740-1750 cm⁻¹. pg.edu.plresearchgate.net

Therefore, the IR spectrum of this compound is expected to display a very strong and sharp absorption band in the region of 1740-1750 cm⁻¹ . Other characteristic absorptions would include C-H stretching from the alkyl groups (tert-butyl and cyclopentyl ring) just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹.

Table 2: Predicted Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2960-2870 | Strong | C-H Stretch | tert-Butyl & Cyclopentyl |

| 1745 | Very Strong | C=O Stretch | Cyclopentanone |

| 1465 | Medium | C-H Bend (Scissoring) | -CH₂- |

| 1370 | Medium-Strong | C-H Bend (Umbrella) | tert-Butyl |

| 1230-1100 | Medium | C-C-C Stretch | Ketone |

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy measures the scattering of light due to changes in a molecule's polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: Symmetrical and non-polar bonds, which are often weak or silent in the IR spectrum, can produce strong signals in the Raman spectrum. This includes the symmetric stretching and bending modes of the carbon skeleton of the cyclopentanone ring and the tert-butyl group.

Low-Frequency Modes: Raman spectroscopy is effective at analyzing low-frequency vibrations (below 400 cm⁻¹), which correspond to skeletal deformations and torsional modes of the entire molecule. These can provide detailed information about the conformation of the five-membered ring.

The carbonyl stretch, while also Raman-active, is typically weaker than in the IR spectrum. The combination of both IR and Raman spectra provides a more complete picture of the vibrational modes of this compound, aiding in its unambiguous structural confirmation. researchgate.net

Elemental Analysis for Empirical Formula Validation